2,8-diamino-3,7-dihydropurin-6-one
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Overview
Description
The compound with the identifier “2,8-diamino-3,7-dihydropurin-6-one” is known as methyl 4-bromo-3-hydroxythiophene-2-carboxylate. This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a hydroxyl group attached to the thiophene ring. It has the molecular formula C6H5BrO3S and a molecular weight of 237.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of 3-hydroxythiophene-2-carboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions using sulfuric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of methyl 4-bromo-3-hydroxythiophene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: 4-bromo-3-oxothiophene-2-carboxylate.
Reduction: 4-bromo-3-hydroxythiophene-2-methanol
Scientific Research Applications
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity for these targets. Additionally, the compound’s ability to undergo chemical modifications can enhance its activity and selectivity .
Comparison with Similar Compounds
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-hydroxythiophene-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical and physical properties.
Methyl 4-bromo-2-hydroxythiophene-3-carboxylate: The position of the hydroxyl group is different, affecting its reactivity and interactions
Properties
IUPAC Name |
2,8-diamino-3,7-dihydropurin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKPTZGVLTYPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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